alpha-D-gulopyranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7282-78-2 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |

InChI Key |

WQZGKKKJIJFFOK-RXRWUWDJSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-gulopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of alpha-D-gulopyranose, a rare aldohexose of significant interest in carbohydrate chemistry and drug design. This document details its structural identifiers, stereochemical configuration, and relevant physicochemical properties. Furthermore, it outlines a classical experimental protocol for its synthesis and purification.

Chemical Structure and Identifiers

This compound is a monosaccharide and an epimer of D-glucose at the C-3 and C-4 positions. Its cyclic pyranose form is the most stable in solution. The alpha anomer is defined by the axial orientation of the hydroxyl group at the anomeric carbon (C-1).

Below is a summary of the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | (2R,3S,4S,5R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol [1] |

| CAS Number | 7282-78-2[1] |

| InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1[1] |

| InChIKey | WQZGKKKJIJFFOK-RXRWUWDJSA-N[1] |

| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |

| Isomeric SMILES | C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O |

Stereochemistry and Conformational Analysis

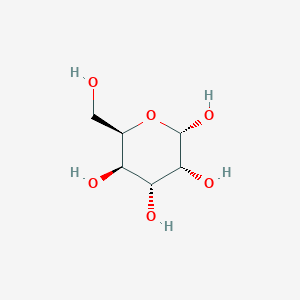

The stereochemistry of this compound is crucial to its biological activity and physical properties. In its preferred chair conformation, the hydroxyl groups at C-1, C-2, C-3, C-4, and the hydroxymethyl group at C-5 exhibit a specific spatial arrangement. The alpha configuration at the anomeric carbon (C-1) places the hydroxyl group in an axial position. The hydroxyl groups at C-2 and C-5 are also in axial positions, while the hydroxyl groups at C-3 and C-4 are in equatorial positions. This arrangement of bulky axial substituents contributes to its relative instability compared to other aldohexoses like D-glucose.

A visual representation of the chair conformation of this compound is provided below, illustrating the axial and equatorial positions of the hydroxyl groups.

References

An In-depth Technical Guide to alpha-D-gulopyranose: From Nomenclature to Therapeutic Potential

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of alpha-D-gulopyranose, a rare aldohexose sugar, offering insights into its chemical identity, synthesis, and burgeoning biological significance. This document is intended to serve as a foundational resource for professionals in glycobiology, drug discovery, and metabolic research.

Core Identification: IUPAC Nomenclature and CAS Number

This compound is a monosaccharide and a C-3 epimer of D-galactose. Its precise chemical structure is defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and its unique Chemical Abstracts Service (CAS) number.

| Identifier | Value | Reference |

| IUPAC Name | (2S,3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |

| CAS Number | 7282-78-2 | [1] |

Synthesis of D-Gulose: A Chemo-Microbial Approach

The scarcity of D-gulose in nature necessitates efficient synthetic production methods. A notable chemo-microbial process utilizes the disaccharide lactitol (B1674232) as a starting material, leveraging both microbial transformation and chemical reactions.[2]

Experimental Protocol: Chemo-Microbial Synthesis of D-Gulose from Lactitol

This two-stage process involves the microbial oxidation of lactitol followed by chemical reduction and hydrolysis.[2]

Stage 1: Microbial Oxidation of Lactitol

-

Microorganism: Agrobacterium tumefaciens M31 is employed for its ability to oxidize lactitol.[2][3]

-

Culture Medium: The bacterium is cultivated in a mineral salt medium with 1.0% lactitol as the sole carbon source.[3] Alternatively, a Tryptic Soy Broth (TSB) medium containing 1.0% sucrose (B13894) can be used for cell growth, with these cells demonstrating robust lactitol transformation activity.[3]

-

Fermentation: The culture is incubated at 30°C with shaking. A. tumefaciens M31 specifically oxidizes the C-3 hydroxyl group of the glucose moiety in lactitol, leading to the accumulation of 3-ketolactitol in the supernatant.[2][3]

-

Monitoring and Harvest: The accumulation of the keto-sugar intermediate is monitored using techniques such as HPLC. Once a significant amount has accumulated, the bacterial cells are harvested by centrifugation.[2]

Stage 2: Chemical Reduction and Acid Hydrolysis

-

Catalyst Preparation: Raney nickel is activated by treatment with a 20% aqueous NaOH solution at 80°C for 6 hours, followed by washing with distilled water to a pH of approximately 9.2.[2]

-

Hydrogenation: The prepared Raney nickel catalyst is added to the fermentation supernatant containing 3-ketolactitol. Hydrogenation is then performed to reduce the keto group. This results in a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.[2][3]

-

Acid Hydrolysis: The resulting mixture is subjected to acid hydrolysis, which cleaves the disaccharide into its constituent monosaccharides: D-gulose, D-galactose, and D-sorbitol.[3]

-

Purification: D-gulose is then separated and purified from the hydrolysis mixture.

Quantitative Data

This chemo-microbial method has a reported yield of 2.8 kg of the 3-ketolactitol intermediate from 4 kg of lactitol, which represents a 66% yield for the oxidation step. The overall theoretical productivity of D-gulose from lactitol is approximately 25%.[4]

Biological Activities and Therapeutic Potential

Preliminary research indicates that D-gulose exhibits several biological activities of therapeutic interest, particularly in metabolic regulation and oncology.[4] However, it is important to note that research in this area is still in its early stages, and extensive quantitative data from in vivo studies are not yet widely available in peer-reviewed literature.[4]

Anti-Diabetic Effects

D-gulose has been reported to possess insulin-like effects and the ability to inhibit increases in blood glucose levels.[4][5][6] This suggests its potential as a therapeutic agent for conditions like type 1 diabetes.[4] The proposed mechanism involves its metabolism in the liver.[4][5]

Anti-Cancer Effects

There are indications that D-gulose may have anti-cancer properties. It has been shown to inhibit nitrate (B79036) reductase activity and decrease xanthine (B1682287) oxidase activity in tumor cells.[4] Specific quantitative data, such as IC₅₀ values for various cancer cell lines, are not yet readily available in the public domain.[4]

Plant Growth Inhibition

Interestingly, a derivative of D-gulose, 6-O-decanoyl-D-gulose, has been found to inhibit the growth of rice seedlings with a half-maximal inhibitory concentration (IC₅₀) of 0.25 mM.[7] This effect is thought to be mediated by the inhibition of gibberellin biosynthesis.[7]

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is limited, its structural similarity to other biologically active sugars allows for the formulation of hypotheses regarding its mechanisms of action.

The PI3K/Akt Signaling Pathway

The insulin-like effects attributed to D-gulose suggest a potential interaction with the PI3K/Akt signaling pathway.[4] This pathway is central to insulin (B600854) signaling and the regulation of glucose metabolism. It is plausible that D-gulose may modulate components of this pathway to exert its effects on glucose uptake and utilization.[4]

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

Gibberellin Biosynthesis Pathway

The observed plant growth inhibitory effects of a D-gulose derivative point towards an interaction with the gibberellin (GA) biosynthesis pathway.

Caption: Proposed inhibition of the gibberellin biosynthesis pathway by a D-gulose derivative.

Future Directions

The study of this compound and its parent sugar, D-gulose, is a promising area of research. Future investigations should focus on elucidating the precise molecular mechanisms underlying its biological activities, including the identification of specific protein targets and the validation of its effects on signaling pathways. Furthermore, comprehensive in vivo studies are required to establish a clearer understanding of its therapeutic potential, pharmacokinetics, and safety profile. The development of more efficient and scalable synthesis methods will also be crucial for advancing research and potential commercial applications.

References

- 1. Gulopyranose | C6H12O6 | CID 7044038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of D-gulose from disaccharide lactitol using microbial and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Gulopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-gulopyranose, a C-3 epimer of D-galactose and a C-3 and C-4 epimer of D-glucose, is a rare aldohexose with emerging significance in biomedical research. While less common in nature than other hexoses, its unique stereochemistry confers distinct physical and chemical properties that are of growing interest in the fields of glycobiology and drug development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its analysis and synthesis, and an exploration of its biological roles, including its involvement in cellular signaling.

Physical Properties

Precise experimental determination of the physical properties of this compound is crucial for its application in research and development. While extensive data on more common sugars like glucose is readily available, specific experimental values for this compound are less common. This section compiles the available quantitative data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK--[1] |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK--[1] |

| CAS Number | 7282-78-2 | --INVALID-LINK--[1] |

| Melting Point | Data not available | |

| Specific Optical Rotation ([α]D) | Data not available | |

| Solubility in Water | Data not available | |

| Computed XLogP3-AA | -2.6 | --INVALID-LINK--[1] |

| Computed Hydrogen Bond Donor Count | 5 | --INVALID-LINK--[1] |

| Computed Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK--[1] |

| Computed Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the arrangement of its hydroxyl groups and the hemiacetal functionality at the anomeric carbon. These features allow it to undergo a variety of reactions common to reducing sugars.

Mutarotation

In solution, this compound undergoes mutarotation, a process where it equilibrates with its beta-anomer and the open-chain aldehyde form. This change in the stereochemistry at the anomeric carbon (C1) results in a corresponding change in the optical rotation of the solution until equilibrium is reached.

Glycosylation

The anomeric hydroxyl group of this compound is reactive and can be replaced by an alkoxy group from an alcohol to form a glycoside. This glycosidic bond formation is a cornerstone of carbohydrate chemistry, enabling the synthesis of oligosaccharides and glycoconjugates.

Oxidation

As a reducing sugar, the aldehyde group in the open-chain form of D-gulose can be oxidized to a carboxylic acid, forming gulonic acid. More vigorous oxidation can lead to the formation of the dicarboxylic acid, gularic acid.

Reduction

The aldehyde group of D-gulose can be reduced to a primary alcohol, yielding the sugar alcohol D-gulitol (sorbitol).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of this compound in a research setting.

Synthesis of this compound

The chemical synthesis of D-gulose often starts from more readily available sugars like D-glucose or D-galactose, involving a series of protection, epimerization, and deprotection steps. A common strategy involves the epimerization at C-3 of a suitably protected D-galactose derivative or at C-3 and C-4 of a D-glucose derivative.

Workflow for a potential synthesis route:

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. For this compound, ¹H and ¹³C NMR are used to confirm its identity and anomeric configuration.

Experimental Workflow for NMR Analysis:

Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, often after derivatization to increase its volatility.

Experimental Workflow for Mass Spectrometry Analysis:

Biological Role and Signaling

D-gulose is considered a rare sugar, but it exhibits interesting biological activities. Research has indicated that D-gulose may have insulin-like effects and can influence blood glucose levels.[2] It has also been suggested to possess potent angiogenic and potential anti-cancer properties.[2]

While specific signaling pathways directly initiated by this compound are not yet well-elucidated, its structural similarity to D-glucose suggests potential interactions with glucose transporters and other components of glucose sensing and signaling pathways. The insulin-like effects of D-gulose point towards a possible modulation of the insulin (B600854) signaling cascade.

Hypothesized Signaling Interaction:

Further research is needed to fully understand the molecular mechanisms underlying the biological effects of D-gulose and to identify the specific signaling pathways it modulates. This knowledge will be critical for harnessing its therapeutic potential in areas such as diabetes and oncology.

References

The Rare Aldohexose: A Technical Guide to the Discovery and Historical Synthesis of alpha-D-Gulopyranose

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

alpha-D-Gulopyranose, a rare aldohexose sugar, holds a significant place in the annals of carbohydrate chemistry. Its importance is not derived from its natural abundance, which is exceedingly scarce, but from its instrumental role in the foundational work of Nobel laureate Emil Fischer in elucidating the stereochemistry of glucose. This in-depth technical guide explores the discovery and historical synthesis of D-gulose, with a focus on the chemical methodologies that first brought this monosaccharide to light. Detailed experimental protocols for key historical syntheses are provided, alongside a summary of quantitative data to aid in comparative analysis. Furthermore, this guide includes visualizations of a key synthetic pathway, rendered in the DOT language, to provide a clear and reproducible logical workflow. While the specific biological functions of D-gulose are an emerging area of research, this document consolidates the established knowledge on its discovery and synthesis to serve as a valuable resource for professionals in carbohydrate chemistry, drug discovery, and the broader biomedical sciences.

Discovery and Historical Significance

The history of D-gulose is inextricably linked to the pioneering research of Emil Fischer in the late 19th century on the structure and configuration of sugars.[1] Fischer's systematic investigation of the 16 possible aldohexose stereoisomers was a monumental undertaking that ultimately led to his 1902 Nobel Prize in Chemistry.[1] D-Gulose, and its enantiomer L-gulose, were critical pieces in solving the complex puzzle of glucose's stereochemical identity.[1]

A pivotal experiment in Fischer's "proof" of the configuration of D-glucose involved the oxidation of both D-glucose and another hexose, which was identified as L-gulose, with nitric acid. Both sugars yielded the same dicarboxylic acid, D-glucaric acid.[1] This finding was crucial in establishing the relative stereochemistry at carbons 2, 3, 4, and 5 of D-glucose and highlighted the symmetrical properties of the molecular structures.[1]

Historical Synthesis of D-Gulose

The primary method for the synthesis of D-gulose in Fischer's era and for many years following was the Kiliani-Fischer synthesis.[1] This method allows for the elongation of the carbon chain of an aldose by one carbon atom. More contemporary chemical syntheses have also been developed, notably a multi-step synthesis from the readily available D-glucose.

The Kiliani-Fischer Synthesis from D-Xylose

The Kiliani-Fischer synthesis, when applied to the five-carbon aldopentose D-xylose, yields a mixture of the two epimeric aldohexoses: D-gulose and D-idose.[1][2] The non-stereospecific nature of the initial cyanide addition to the aldehyde group results in the formation of two epimers at the new chiral center (C2).[1]

This protocol is a generalized representation of the classical Kiliani-Fischer synthesis.

-

Cyanohydrin Formation: D-xylose is reacted with a solution of sodium cyanide (NaCN) or hydrogen cyanide (HCN). This nucleophilic addition to the carbonyl group of the open-chain form of D-xylose results in the formation of two epimeric cyanohydrins.[1][2]

-

Hydrolysis to Aldonic Acids: The mixture of cyanohydrins is then hydrolyzed, typically by heating in water, which converts the nitrile group into a carboxylic acid, forming a mixture of D-gulonic and D-idonic acids.[2]

-

Lactonization: The aldonic acids are subsequently converted to their corresponding gamma-lactones (D-gulono-γ-lactone and D-idono-γ-lactone) through heating.

-

Separation of Lactones: The diastereomeric lactones are separated. This can be achieved by fractional crystallization or chromatography.

-

Reduction to Aldoses: The separated D-gulono-γ-lactone is then reduced to D-gulose. Historically, this was often accomplished using a sodium amalgam.[2]

| Parameter | Value | Reference |

| Starting Material | D-Xylose | [1] |

| Product | D-Gulose (and D-Idose) | [1] |

| Overall Yield | ~30% | [1] |

Chemical Synthesis of D-Gulose from D-Glucose

A more modern and controlled chemical synthesis of D-gulose has been developed starting from the abundant monosaccharide D-glucose.[3] This multi-step synthesis involves protection of hydroxyl groups, oxidation, stereoselective reduction, and deprotection.

Figure 1: Overall workflow for the synthesis of D-Gulose from D-Glucose.

Step 1: Protection of D-Glucose To a stirred solution of D-glucose (e.g., 5 g) in dry acetone (B3395972) (e.g., 250 mL), concentrated sulfuric acid (e.g., 1.2 mL) is added at room temperature.[3] Anhydrous copper sulfate (B86663) can also be added.[3] The reaction mixture is stirred for several hours, after which it is neutralized, filtered, and concentrated. The crude product is purified by recrystallization to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3]

Step 2: Oxidation of Protected Glucose (Swern Oxidation) The free hydroxyl group at the C3 position of the protected glucose derivative is oxidized to a ketone. In a typical Swern oxidation, a solution of oxalyl chloride in a suitable solvent is treated with dimethyl sulfoxide (B87167) (DMSO) at low temperature, followed by the addition of the protected glucose derivative.[3] Triethylamine is then added, and the reaction is allowed to warm to room temperature.[3] Workup and purification yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.[3]

Step 3: Stereoselective Reduction The ketone intermediate is stereoselectively reduced to the corresponding alcohol with the desired gulo-configuration. This can be achieved using a bulky reducing agent such as K-selectride® or KS-selectride®.[3]

Step 4: Deprotection of Protected Gulose The isopropylidene protecting groups are removed by acid hydrolysis to yield D-gulose.[3] This is typically done by treating the protected gulose derivative with an aqueous acid solution (e.g., trifluoroacetic acid or hydrochloric acid) followed by purification.[3]

| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | Protection of D-Glucose | Anhydrous Acetone, Conc. H₂SO₄, Anhydrous CuSO₄ | 55 - 75.6 | >98 | [3] |

| 2 | Oxidation of Protected Glucose | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | ~90 | >95 | [3] |

| 3 | Stereoselective Reduction | K-selectride® or KS-selectride® | 70-80 (estimated) | >95 | [3] |

| 4 | Deprotection of Protected Gulose | Aqueous acid (e.g., TFA) | High | >98 | [3] |

Physicochemical Properties of this compound

While historical synthesis often resulted in a syrup or a mixture of anomers, crystalline α-D-gulopyranose has been characterized.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| CAS Number | 7282-78-2 | [4] |

| Melting Point | ~130°C | [3] |

Biological Role and Potential Signaling Pathways

Research into the specific biological functions of D-gulose is still in its early stages.[5] However, preliminary studies suggest it may possess interesting biological activities.

D-Gulose has been reported to have inhibitory properties on blood glucose levels and to exhibit insulin-like effects.[5] This has led to the hypothesis that D-gulose, due to its structural similarity to D-glucose, may interact with signaling pathways involved in glucose sensing and metabolism.[5] The PI3K/Akt and MAPK pathways are central to cellular responses to glucose and are therefore prime candidates for investigation.[5] The PI3K/Akt pathway, in particular, is a critical regulator of cell growth, proliferation, and glucose metabolism, and is heavily reliant on insulin (B600854) signaling.[5]

Figure 2: Conceptual diagram of the potential modulation of the PI3K/Akt signaling pathway by D-Gulose.

It is important to note that direct evidence for D-gulose modulating specific signaling pathways is currently limited, and further research is required to elucidate its precise mechanisms of action.[5]

Conclusion

This compound, a once-elusive monosaccharide, has played a crucial role in the historical development of carbohydrate chemistry. The classical Kiliani-Fischer synthesis, though limited by its yield and lack of stereospecificity, was the gateway to obtaining this rare sugar for early structural studies. More contemporary, multi-step syntheses from D-glucose offer a more controlled and efficient route to D-gulose, making it more accessible for modern research. While its biological functions are not yet fully understood, preliminary findings of its insulin-like effects suggest a promising future for D-gulose in the fields of glycobiology and drug development. Further investigation into its interactions with cellular signaling pathways will be essential to unlock its full therapeutic potential.

References

The Enigmatic Presence of D-Gulose: A Technical Guide to its Natural Occurrence and Derivatives

For Immediate Release

A Deep Dive into the Rare Sugar D-Gulose for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the rare aldohexose D-gulose and its derivatives. While its presence in nature is scarce, emerging research highlights its potential biological activities, making it a molecule of interest for therapeutic and biotechnological applications. This document summarizes the current knowledge on its natural sources, presents quantitative data where available, details relevant experimental protocols, and visualizes hypothesized signaling pathways.

Natural Occurrence of D-Gulose: A Rare but Intriguing Presence

D-Gulose is an epimer of D-galactose and is not as widespread as other monosaccharides like D-glucose. However, it has been identified as a constituent of complex carbohydrates in a variety of organisms across different domains of life, including bacteria, eukaryotes, and potentially archaea.

D-Gulose in Bacteria

The most definitive and quantitative evidence for the natural occurrence of D-gulose comes from the bacterial domain. Specifically, it has been identified as a component of the extracellular polysaccharide (EPS) of the freshwater bacterium Caulobacter crescentus.

D-Gulose in Eukaryotes

D-Gulose in Archaea

While some sources suggest the presence of D-gulose in archaea, specific details and quantitative data to confirm its natural occurrence in this domain are currently limited.

Quantitative Data on D-Gulose Occurrence

The scarcity of D-gulose in nature is reflected in the limited quantitative data available. The most precise measurement comes from the analysis of the extracellular polysaccharide of Caulobacter crescentus CB2A.

| Organism Species | Domain | Macromolecule | D-Gulose Molar Ratio | Other Monosaccharides and their Molar Ratios |

| Caulobacter crescentus CB2A | Bacteria | Extracellular Polysaccharide (EPS) | 1 | D-glucose (3), D-fucose (1) |

Experimental Protocols for D-Gulose Analysis

The detection and quantification of D-gulose in biological samples require sensitive and specific analytical techniques. Due to its rarity, established protocols are often adapted from methods used for other monosaccharides.

Sample Preparation: Hydrolysis of Polysaccharides and Glycoproteins

To analyze the monosaccharide composition of complex carbohydrates, a hydrolysis step is necessary to release the individual sugar units.

Protocol: Acid Hydrolysis of Glycoproteins/Polysaccharides

-

Sample Preparation: Lyophilize the purified glycoprotein (B1211001) or polysaccharide sample.

-

Hydrolysis: Add 2 M trifluoroacetic acid (TFA) to the sample at a concentration of 1-2 mg/mL.

-

Incubation: Heat the sample at 121°C for 2 hours in a sealed tube to prevent evaporation.

-

Drying: Cool the sample and remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent (e.g., ultrapure water) for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying monosaccharides. Different detection methods can be employed based on the required sensitivity and available instrumentation.

Protocol: HPLC with Refractive Index (RI) Detection

-

Instrumentation: HPLC system equipped with a refractive index detector.

-

Column: A carbohydrate analysis column (e.g., amine-based or ligand-exchange column).

-

Mobile Phase: Acetonitrile (B52724):Water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Standard Preparation: Prepare a series of D-gulose standards of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Analysis: Inject the reconstituted hydrolysate and quantify the D-gulose peak by comparing its area to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for monosaccharide analysis but requires derivatization to make the sugars volatile.

Protocol: GC-MS Analysis of Alditol Acetates

-

Reduction: Reduce the hydrolyzed monosaccharides with sodium borohydride (B1222165) (NaBH₄) in water or a basic solution to their corresponding alditols.

-

Acetylation: Acetylate the alditols using acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form alditol acetates.

-

Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

-

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for sugar analysis (e.g., a polar column).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the different alditol acetates (e.g., initial temperature of 60°C, ramped to 220°C).

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan for characteristic fragment ions of the gulose alditol acetate.

-

-

Quantification: Use an internal standard (e.g., inositol) for accurate quantification.

Hypothesized Signaling Pathways Involving D-Gulose

Direct experimental evidence for signaling pathways specifically modulated by D-gulose is currently scarce. However, based on its structural similarity to D-glucose and its observed biological effects, several potential mechanisms have been proposed.

Potential Interaction with Insulin (B600854) Signaling

Preliminary studies have suggested that D-gulose may exhibit insulin-like effects. This has led to the hypothesis that it might interact with the insulin signaling pathway, potentially influencing glucose uptake and metabolism. One plausible, though unproven, mechanism is the interaction of D-gulose with the insulin receptor or downstream components of the PI3K/Akt pathway.

Hypothesized interaction of D-gulose with the insulin signaling pathway.

Proposed Mechanism in Cancer Cell Metabolism

Drawing parallels with D-glucose analogs like 2-deoxy-D-glucose (2-DG), it is proposed that D-gulose might be taken up by cancer cells via glucose transporters (GLUTs). Once inside the cell, its different stereochemistry could interfere with glycolysis, leading to reduced ATP production and potentially inducing cell death.

Proposed mechanism of D-gulose interference with cancer cell metabolism.

Conclusion and Future Directions

The study of D-gulose is a burgeoning field with the potential to yield significant insights into glycobiology and drug development. While its natural occurrence is limited, its unique structure and biological activities warrant further investigation. Future research should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify D-gulose in a wider range of organisms, particularly in archaea and eukaryotes where data is lacking.

-

Biosynthetic Pathways: Elucidating the enzymatic pathways responsible for the synthesis of D-gulose in organisms where it is naturally found.

-

Signaling and Mechanism of Action: Conducting detailed molecular studies to confirm the hypothesized interactions of D-gulose with signaling pathways and to identify its specific cellular targets.

This technical guide serves as a foundational resource for the scientific community, providing a comprehensive summary of the current knowledge on D-gulose and paving the way for future discoveries.

References

The Enigmatic Role of alpha-D-gulopyranose in Metabolic Networks: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: D-gulose, a rare aldohexose sugar, and its alpha-D-gulopyranose anomer, are emerging as molecules of interest in glycobiology and metabolic research.[1] Unlike its ubiquitous epimer, D-glucose, the metabolic fate and precise biological roles of D-gulose are not yet fully elucidated. Preliminary studies suggest intriguing physiological effects, including potential insulin-like properties and anti-cancer activity, sparking interest in its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic context, primarily focusing on its relationship with the uronic acid pathway. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the associated metabolic and signaling pathways to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a specific cyclic form of D-gulose, a monosaccharide that is rare in nature but has been identified in some archaea, bacteria, and eukaryotes.[3] As a C-3 epimer of D-galactose, its unique stereochemistry likely contributes to its distinct biological activities.[3] While not fermentable by yeast, its potential to influence key physiological processes such as glycemic control underscores the importance of understanding its metabolic pathways.[1][3]

The Uronic Acid Pathway: The Primary Metabolic Context

The most relevant known metabolic route for compounds structurally related to D-gulose is the uronic acid pathway, also known as the glucuronate pathway. This pathway is an alternative route for glucose metabolism that does not lead to the formation of ATP.[4] Its primary functions include the production of glucuronic acid for detoxification and the synthesis of glycosaminoglycans, as well as being the pathway for ascorbic acid (Vitamin C) synthesis in many animals (though not in humans due to the absence of the enzyme L-gulonolactone oxidase).[4][5][6]

The central intermediate in this pathway is L-gulonate, the oxidized form of L-gulose. While the direct entry and metabolic processing of D-gulose into this pathway are not well-defined, its structural similarity to L-gulose and its derivatives suggests a plausible interaction. One proposed, though not extensively verified, metabolic fate of D-gulose in the liver involves its conversion to 5-deoxy-D-gluconic acid and subsequently to glucose.[2]

Key Enzymatic Steps of the Uronic Acid Pathway

The uronic acid pathway begins with D-glucose-6-phosphate and proceeds through a series of enzymatic conversions to produce L-xylulose. The key reactions involving L-gulonate are:

-

D-Glucuronic acid to L-Gulonic acid: D-glucuronic acid is reduced to L-gulonic acid by an NADPH-dependent enzyme.[4]

-

L-Gulonic acid to 3-keto-L-gulonic acid: L-gulonic acid is then oxidized to 3-keto-L-gulonic acid. In some animals, L-gulonic acid is a precursor for ascorbic acid.[4]

-

3-keto-L-gulonic acid to L-Xylulose: 3-keto-L-gulonic acid is subsequently decarboxylated to form L-xylulose.[4]

The following diagram illustrates the core steps of the uronic acid pathway, highlighting the central role of L-gulonate.

Quantitative Data on Related Enzyme Kinetics

Direct kinetic data for enzymes metabolizing this compound is scarce. However, kinetic parameters for enzymes acting on key substrates within the uronic acid pathway and related pathways have been characterized in various organisms.

| Enzyme | Substrate(s) | Organism | K_m (mM) | k_cat (s⁻¹) | Reference(s) |

| L-gulonate 3-dehydrogenase | L-gulonate, NAD⁺ | Rabbit | - | - | [7] |

| 2-keto-L-gulonate reductase | 2-keto-L-gulonate, NADH | Aspergillus niger | 25.3 | 21.4 | [8] |

| L-idonate 5-dehydrogenase | L-idonate, NAD⁺ | Aspergillus niger | 30.9 | 5.5 | [8] |

| Glucose 2-oxidase | D-glucose, O₂ | Coriolus versicolor | 2.95 | 30.81 | [9] |

Note: The table presents a selection of available kinetic data for enzymes in related pathways. Direct kinetic data for this compound metabolizing enzymes is not currently available in the reviewed literature.

Potential Signaling Role: Insulin-like Effects

Preliminary research suggests that D-gulose may exhibit insulin-like effects, implying an interaction with cellular signaling pathways that regulate glucose metabolism.[1][2] The canonical insulin (B600854) signaling pathway is initiated by the binding of insulin to its receptor, a receptor tyrosine kinase, which triggers a cascade of phosphorylation events. A key downstream pathway involves the activation of PI3K and Akt, ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.

While the precise mechanism by which D-gulose might exert its insulin-like effects is unknown, a hypothetical model could involve its interaction with components of the insulin signaling cascade.

Experimental Protocols

Investigating the metabolic role of this compound requires robust experimental methodologies. The following sections outline general protocols for key experiments.

Quantification of D-gulose and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of monosaccharides and their derivatives in biological samples.

Objective: To quantify the concentration of D-gulose and its potential metabolites (e.g., L-gulonate) in plasma, urine, or cell culture media.

General Workflow:

Materials:

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

-

HILIC or ion-exchange chromatography column

-

Acetonitrile, methanol, and ultrapure water (HPLC grade)

-

D-gulose and other relevant standards

-

Protein precipitation reagents

-

SPE cartridges (optional)

-

Derivatization reagents (optional)

Procedure:

-

Sample Preparation:

-

Collect biological samples and store them appropriately.

-

For plasma or serum, perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

If necessary, perform a cleanup step using SPE to remove interfering substances.

-

For certain detection methods (e.g., fluorescence), a derivatization step may be required.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject the prepared sample onto the column.

-

Run the HPLC method with an appropriate gradient to separate the compounds of interest.

-

-

Data Analysis:

-

Integrate the peaks corresponding to D-gulose and its metabolites.

-

Generate a calibration curve using known concentrations of standards.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

Enzyme Activity Assay for L-gulonate 3-dehydrogenase

The activity of enzymes involved in the uronic acid pathway, such as L-gulonate 3-dehydrogenase, can be measured using spectrophotometric assays.[10]

Objective: To determine the kinetic parameters of L-gulonate 3-dehydrogenase.

Principle: The activity of L-gulonate 3-dehydrogenase is determined by monitoring the change in absorbance at 340 nm, which corresponds to the production of NADH.[10]

Materials:

-

UV/Vis spectrophotometer

-

L-gulonate (substrate)

-

NAD⁺ (cofactor)

-

Purified L-gulonate 3-dehydrogenase

-

Reaction buffer (e.g., Tris-HCl)

Procedure:

-

Prepare a reaction mixture containing the buffer, NAD⁺, and varying concentrations of L-gulonate in a cuvette.

-

Initiate the reaction by adding a known amount of the purified enzyme.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Repeat the assay at different substrate concentrations to determine the Michaelis-Menten kinetic parameters (K_m and V_max).

Conclusion and Future Directions

This compound remains a relatively understudied monosaccharide with significant potential in metabolic research and drug development. While its precise metabolic pathways are yet to be fully mapped, its connection to the uronic acid pathway through its structural relationship with L-gulonate provides a foundational framework for further investigation. The preliminary evidence of its insulin-like effects warrants a deeper exploration of its interaction with cellular signaling cascades.

Future research should focus on:

-

Elucidating the specific enzymes responsible for the metabolism of D-gulose and their kinetic properties.

-

Tracing the metabolic fate of isotopically labeled D-gulose in cellular and animal models.

-

Investigating the molecular mechanisms underlying the observed insulin-like and anti-cancer effects of D-gulose.

-

Developing and validating robust analytical methods for the routine quantification of D-gulose and its metabolites in biological systems.

A thorough understanding of the biological role of this compound will be crucial for harnessing its potential therapeutic benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. D-Gulose | 4205-23-6 | MG00249 | Biosynth [biosynth.com]

- 3. Gulose - Wikipedia [en.wikipedia.org]

- 4. koracademy.com [koracademy.com]

- 5. URONIC ACID PATHWAY | PPTX [slideshare.net]

- 6. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and functional characterization of rabbit and human L-gulonate 3-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway [frontiersin.org]

- 9. Bioconversion of D-glucose into D-glucosone by glucose 2-oxidase from Coriolus versicolor at moderate pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Activity Measurement of L-Gulonate 3-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

An In-depth Technical Guide to the Structural Differences Between alpha-D-gulopyranose and alpha-D-glucopyranose for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive analysis of the structural distinctions between two hexopyranose epimers: alpha-D-gulopyranose and alpha-D-glucopyranose. While both monosaccharides share the same chemical formula (C₆H₁₂O₆) and pyranose ring structure, their stereochemical differences, particularly at the C3 position, lead to distinct three-dimensional conformations and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed structural data, experimental methodologies, and an exploration of the biological implications of these differences.

Core Structural Differences: C3 Epimers

The fundamental structural difference between this compound and alpha-D-glucopyranose lies in their stereochemistry at the third carbon atom (C3). They are C3 epimers, meaning the hydroxyl (-OH) group at C3 is oriented in the opposite direction in each molecule. In alpha-D-glucopyranose, the C3 hydroxyl group is in the equatorial position in its stable chair conformation, whereas in this compound, it is in the axial position. This seemingly minor alteration has significant consequences for the overall shape, stability, and biological function of the molecule.

Chair Conformation and Stability

The six-membered pyranose ring of both sugars adopts a stable chair conformation to minimize steric strain. In the case of alpha-D-glucopyranose , the chair conformation is particularly stable because all of its bulky substituents (the four hydroxyl groups and the hydroxymethyl group) can occupy the more favorable equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a form of steric strain.

Conversely, for This compound , the axial orientation of the C3 hydroxyl group introduces significant 1,3-diaxial interactions with the axial hydrogens on C1 and C5. This inherent steric strain makes the chair conformation of this compound less stable than that of alpha-D-glucopyranose.

Quantitative Structural Data

| Parameter | alpha-D-glucopyranose (Neutron Diffraction Data)[1][2] | This compound (Theoretical/Expected) |

| Ring Conformation | ⁴C₁ Chair | Predominantly ⁴C₁ Chair, with potential for other conformations due to instability |

| C3-OH Orientation | Equatorial | Axial |

| Average C-C Bond Length | 1.523 Å | Expected to be similar to glucose (~1.52 Å) |

| Average C-H Bond Length | 1.098 Å | Expected to be similar to glucose (~1.10 Å) |

| Average O-H Bond Length | 0.968 Å | Expected to be similar to glucose (~0.97 Å) |

| C1-O1 Bond Length | 1.389 Å | Expected to be slightly different due to altered electronic effects |

| Ring Oxygen Valence Angle (C5-O-C1) | 113.8° | Expected to be similar to glucose (~114°) |

Note: The data for this compound is based on theoretical calculations and expected values due to the lack of publicly available, precise experimental crystallographic data.

Experimental Protocols

Determination of Molecular Structure

3.1.1. X-ray and Neutron Diffraction:

This is the gold standard for determining the precise three-dimensional structure of crystalline compounds.

-

Protocol Outline for Crystallization of D-Gulose for X-ray Diffraction:

-

Preparation of a Supersaturated Solution: Dissolve high-purity D-gulose in a suitable solvent (e.g., water or a water/ethanol mixture) at an elevated temperature to achieve supersaturation.

-

Slow Cooling: Gradually cool the solution to allow for the slow formation of single crystals. The rate of cooling is critical to obtaining diffraction-quality crystals.

-

Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated D-gulose solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays or neutrons. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the atomic positions.

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. 1H and 13C NMR can confirm the connectivity and stereochemistry of the sugar.

-

Protocol Outline for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified sugar in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the relative stereochemistry of the hydroxyl groups.

-

Synthesis of D-Gulose from D-Glucose

A common method for synthesizing D-gulose from the more readily available D-glucose involves a four-step process of protection, oxidation, stereoselective reduction, and deprotection.[3]

-

Step 1: Protection of D-Glucose

-

Objective: To protect the hydroxyl groups at C1, C2, C5, and C6, leaving the C3 hydroxyl group free for oxidation.

-

Protocol: D-glucose is reacted with anhydrous acetone (B3395972) in the presence of a catalytic amount of concentrated sulfuric acid and anhydrous copper(II) sulfate (B86663) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

-

Step 2: Oxidation of the Protected Glucose

-

Objective: To oxidize the free C3 hydroxyl group to a ketone.

-

Protocol: The protected glucose is subjected to Swern oxidation using oxalyl chloride, DMSO, and triethylamine (B128534) to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

-

-

Step 3: Stereoselective Reduction

-

Objective: To reduce the ketone at C3 to a hydroxyl group with the desired axial orientation (gulo- configuration).

-

Protocol: The ketone is reduced using a stereoselective reducing agent such as K-selectride® or KS-selectride® to produce 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.

-

-

Step 4: Deprotection

-

Objective: To remove the isopropylidene protecting groups to yield D-gulose.

-

Protocol: The protected gulose derivative is treated with aqueous sulfuric acid in acetonitrile (B52724) and heated to remove the protecting groups, yielding D-gulose. The final product is then purified by chromatography or recrystallization.

-

Biological Significance and Signaling Pathways

The structural differences between alpha-D-glucopyranose and this compound lead to distinct biological activities. While D-glucose is a primary energy source for most organisms, D-gulose is a rare sugar with limited natural abundance but interesting pharmacological properties.

D-Gulose and its Potential Therapeutic Effects

-

Insulin-like Effects: D-gulose has been reported to exhibit insulin-like effects and may have a role in regulating blood glucose levels.[4]

-

Anti-cancer Properties: Preliminary studies suggest that D-gulose may possess anti-cancer properties.[4]

Potential Signaling Pathways Modulated by D-Gulose

Given its structural similarity to D-glucose, it is hypothesized that D-gulose may interact with signaling pathways involved in glucose metabolism and cell growth.

4.2.1. PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and glucose metabolism. Insulin signaling heavily relies on this pathway to promote glucose uptake. The insulin-like effects of D-gulose suggest a potential modulation of this pathway.

Caption: Potential modulation of the PI3K/Akt signaling pathway by D-Gulose.

4.2.2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer.

Caption: Hypothetical involvement of D-Gulose in the MAPK signaling cascade.

Conclusion

The structural disparity between this compound and alpha-D-glucopyranose, originating from the epimerization at the C3 position, has profound implications for their conformational stability and biological function. While alpha-D-glucopyranose is a ubiquitous and stable energy source, the less stable this compound presents intriguing possibilities as a bioactive molecule with potential therapeutic applications. Further research, particularly the acquisition of high-resolution crystal structure data for this compound and detailed elucidation of its interactions with cellular signaling pathways, is crucial for fully understanding and harnessing its potential in drug development and glycobiology.

References

- 1. benchchem.com [benchchem.com]

- 2. ALPHA-D-GLUCOSE: PRECISE DETERMINATION OF CRYSTAL AND MOLECULAR STRUCTURE BY NEUTRON-DIFFRACTION ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. [High D-glucose alters PI3K and Akt signaling and leads to endothelial cell migration, proliferation and angiogenesis dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of alpha-D-Gulopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-D-gulopyranose, a C-3 and C-4 epimer of glucose. Due to the limited availability of public experimental spectra for this compound, this document presents a summary of available data and outlines the established experimental protocols for acquiring such data for monosaccharides. For illustrative purposes, comparative data for the well-characterized alpha-D-glucopyranose may be referenced.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

| 4 | Data not available | Data not available | Data not available |

| 5 | Data not available | Data not available | Data not available |

| 6 | Data not available | Data not available | Data not available |

| Solvent | D₂O | D₂O | |

| Reference | [1] |

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretching |

| ~2900 | Medium | C-H stretching |

| ~1100-1000 | Strong | C-O stretching (ether and alcohol) |

| Below 1000 | Medium-Weak | Fingerprint region (anomeric C-H deformations) |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Positive | 181.07 | 203.05 | Data not available |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generally applicable to monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

-

Lyophilize the sample two to three times with D₂O to minimize the residual HDO signal.

-

For the final sample, dissolve the lyophilized powder in 100% D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for better signal dispersion and sensitivity.[3]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques (e.g., presaturation) should be used to attenuate the residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (for complete assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and linking spin systems.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra using an internal standard (e.g., DSS or TSP) or externally to the residual solvent signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid carbohydrate sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve the carbohydrate sample in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µM.

-

The choice of solvent will depend on the ionization technique used.

-

-

Instrumentation:

-

A mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4]

-

-

ESI-MS Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

In positive ion mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed for carbohydrates.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the parent ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) in the first mass analyzer.

-

Induce fragmentation of the selected ion using Collision-Induced Dissociation (CID).

-

Analyze the resulting fragment ions in the second mass analyzer to obtain structural information.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent and fragment ions.

-

Propose fragmentation pathways consistent with the observed product ions.

-

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of carbohydrates.

Caption: General workflow for the spectroscopic analysis of a carbohydrate.

References

Conformational Analysis of alpha-D-Gulopyranose Chair Forms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of alpha-D-gulopyranose, focusing on the equilibrium between its two primary chair conformations, the ¹C₄ and ⁴C₁ forms. Understanding the conformational preferences of monosaccharides like gulose is critical in the fields of glycobiology, medicinal chemistry, and drug development, as the three-dimensional structure of a carbohydrate dictates its biological activity and interaction with molecular targets.

Introduction to Pyranose Conformation

Pyranose sugars, six-membered rings containing one oxygen atom, are not planar. To alleviate ring strain, they adopt puckered conformations, with the low-energy chair conformations being the most prevalent. For any given pyranose, two principal chair conformations can exist, designated as ¹C₄ and ⁴C₁. The nomenclature indicates which carbon atoms are positioned above (superscript) and below (subscript) a reference plane defined by the other ring atoms. The equilibrium between these two chair forms is determined by a delicate balance of several energetic factors, including steric interactions, the anomeric effect, and intramolecular hydrogen bonding.

For this compound, the orientation of the hydroxyl groups is axial at C-3 and C-4 in the common ⁴C₁ chair form. This leads to significant steric strain, suggesting that the alternative ¹C₄ chair form may be more populated than is typical for other common aldohexoses like glucose.

The ¹C₄ and ⁴C₁ Chair Conformations of this compound

The two chair conformations of this compound are in equilibrium in solution. The relative stability of each conformer is dictated by the interplay of destabilizing steric interactions (1,3-diaxial interactions) and stabilizing stereoelectronic effects (the anomeric effect).

-

⁴C₁ Conformation: In this form, the anomeric hydroxyl group at C-1 is in the axial position, which is favored by the anomeric effect. However, the hydroxyl groups at C-3 and C-4 are also axial, leading to significant 1,3-diaxial steric repulsion. The bulky hydroxymethyl group at C-5 is in the equatorial position.

-

¹C₄ Conformation: In this alternative chair form, the anomeric hydroxyl group is equatorial, which is generally disfavored by the anomeric effect. Conversely, the hydroxyl groups at C-3 and C-4 are now in the more sterically favorable equatorial positions. The hydroxymethyl group at C-5, however, is forced into a high-energy axial position.

The balance of these competing effects determines the predominant conformation in solution. Unlike D-glucose, which strongly favors the ⁴C₁ conformation where all non-hydrogen substituents can be equatorial in the beta anomer, the conformational landscape of D-gulose is more complex.

Quantitative Conformational Analysis

Precise quantitative data on the conformational equilibrium of this compound is not as widely documented as for its epimer, glucose. However, the relative energies of these conformers can be determined through a combination of experimental techniques and computational modeling.

Table 1: Factors Influencing Chair Conformation Stability in this compound

| Conformation | Anomeric Effect at C-1 | Steric Interactions (1,3-diaxial OH) | C-5 Substituent Position | Overall Stability |

| ⁴C₁ | Favorable (axial OH) | Unfavorable (axial OH at C-3, C-4) | Favorable (equatorial CH₂OH) | Potentially significant destabilization from steric strain |

| ¹C₄ | Unfavorable (equatorial OH) | Favorable (equatorial OH at C-3, C-4) | Unfavorable (axial CH₂OH) | Potentially significant destabilization from axial C-5 group |

Table 2: Representative Energy Contributions for Pyranose Chair Conformations (Illustrative Values)

| Energy Contribution | Typical Magnitude (kcal/mol) | Favorable Conformer |

| Anomeric Effect | 1.0 - 2.0 | Conformer with axial anomeric substituent |

| 1,3-Diaxial OH-OH Interaction | 1.5 - 2.5 per interaction | Conformer with equatorial substituents |

| Axial CH₂OH Group | ~2.0 | Conformer with equatorial CH₂OH |

Note: These are generalized values. The actual energetic contributions for this compound would need to be determined experimentally or through high-level computational studies.

Experimental Protocols for Conformational Analysis

The primary experimental technique for determining the conformational equilibrium of pyranoses in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy Protocol

Objective: To determine the ratio of the ¹C₄ and ⁴C₁ chair conformers of this compound in solution by analyzing vicinal proton-proton coupling constants (³JHH).

Methodology:

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of D₂O) to minimize the solvent signal in the ¹H NMR spectrum.

-

Allow the solution to equilibrate for several hours to ensure mutarotation has reached a steady state, though the focus remains on the alpha anomer signals.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.

-

To aid in the assignment of proton signals, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons.

-

-

Spectral Analysis and J-Coupling Measurement:

-

Assign all proton resonances of the pyranose ring (H-1 to H-6).

-

Measure the vicinal proton-proton coupling constants (³JHH) for all coupled protons in the ring. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Large ³JHH values (typically 8-10 Hz) are indicative of an axial-axial relationship between protons, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

-

Conformational Equilibrium Calculation:

-

The observed ³JHH value is a weighted average of the coupling constants for the individual conformers. The population of each conformer can be calculated using the following equation: Jobs = PA * JA + PB * JB where Jobs is the experimentally observed coupling constant, PA and PB are the mole fractions of conformers A (¹C₄) and B (⁴C₁), and JA and JB are the theoretical coupling constants for the pure conformers.

-

The values for JA and JB are typically estimated from model compounds with fixed conformations or derived from computational calculations.

-

Computational Chemistry Protocols

Computational methods are invaluable for complementing experimental data and providing detailed energetic insights into conformational preferences.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Objective: To explore the conformational landscape and estimate the relative free energies of the ¹C₄ and ⁴C₁ conformers.

Methodology:

-

System Setup:

-

Build the initial 3D structures of both the ¹C₄ and ⁴C₁ chair forms of this compound using molecular modeling software.

-

Place the molecule in a periodic box of an explicit solvent, such as water (e.g., TIP3P or SPC/E water models), to simulate solution conditions.

-

Select a suitable force field optimized for carbohydrates (e.g., GLYCAM or CHARMM).

-

-

Energy Minimization:

-

Perform energy minimization on the system to remove any unfavorable steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 298 K) and run a short MD simulation under constant temperature and pressure (NPT ensemble) to allow the solvent to equilibrate around the solute.

-

-

Production MD:

-

Run a long production MD simulation (typically on the nanosecond to microsecond timescale) to sample the conformational space.

-

-

Analysis:

-

Analyze the trajectory to determine the population of each chair conformation over time.

-

Calculate the potential energy of the system throughout the simulation to construct a free energy landscape, from which the relative free energies of the conformers can be determined.

-

Ab Initio Calculations

Objective: To obtain highly accurate energies for the different conformers to understand the contributions of electronic effects like the anomeric effect.

Methodology:

-

Structure Optimization:

-

Perform geometry optimization for the ¹C₄ and ⁴C₁ conformers using a high level of theory (e.g., Density Functional Theory with a large basis set, such as B3LYP/6-311+G(d,p)).

-

Calculations can be performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model) to approximate solvent effects.

-

-

Energy Calculation:

-

Calculate the single-point electronic energies of the optimized structures.

-

Perform frequency calculations to obtain the zero-point vibrational energies and thermal corrections to calculate the Gibbs free energies.

-

-

Analysis:

-

The difference in the calculated Gibbs free energies between the two conformers provides a theoretical estimate of their relative stability.

-

Visualization of Conformational Equilibrium

The equilibrium between the ¹C₄ and ⁴C₁ chair forms of this compound can be visualized as a dynamic process.

Conclusion

The conformational analysis of this compound reveals a complex interplay between steric and stereoelectronic effects that is more nuanced than in more common sugars like glucose. The significant steric strain in the ⁴C₁ conformation due to axial hydroxyl groups at C-3 and C-4 suggests a potentially higher population of the ¹C₄ conformer than might be otherwise expected. A thorough investigation using a combination of high-field NMR spectroscopy and advanced computational modeling is essential to accurately quantify the conformational equilibrium. The detailed protocols provided in this guide offer a robust framework for researchers to undertake such studies, which are crucial for understanding the structure-function relationships of gulose-containing glycans in biological systems and for the rational design of carbohydrate-based therapeutics.

Thermodynamic Stability of α-D-Gulopyranose Anomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of the α- and β-anomers of D-gulopyranose. D-gulose, an aldohexose and a C3 epimer of D-galactose and a C5 epimer of L-mannose, exists in solution as an equilibrium mixture of its cyclic pyranose and furanose forms, with the pyranose forms being predominant. The relative stability of the α- and β-anomers of D-gulopyranose is a critical factor in its conformational preferences and interactions in biological systems, influencing its role in glycobiology and potential applications in drug development.

Quantitative Analysis of Anomeric Equilibrium

The thermodynamic stability of the D-gulopyranose anomers is dictated by the Gibbs free energy difference (ΔG) between the α and β forms in solution. At equilibrium, the ratio of these anomers is constant, reflecting their relative stabilities. In aqueous solution, D-gulose establishes an equilibrium primarily between its α- and β-pyranose forms.

Experimental data indicates a clear preference for the β-anomer. The equilibrium distribution in an aqueous solution is approximately 16% α-gulopyranose and 81% β-gulopyranose, with the remaining 3% consisting of the furanose forms.[1] This significant preference for the β-anomer highlights its greater thermodynamic stability.

From these population percentages, the equilibrium constant (Keq) and the standard Gibbs free energy change (ΔG°) for the anomerization reaction (α-D-gulopyranose ⇌ β-D-gulopyranose) can be calculated.

| Parameter | Value |

| Equilibrium Population (α-D-gulopyranose) | 16%[1] |

| Equilibrium Population (β-D-gulopyranose) | 81%[1] |

| Equilibrium Constant (Keq = [%β]/[%α]) | 5.06 |

| Gibbs Free Energy Difference (ΔG° = -RTln(Keq)) | -0.96 kcal/mol (-4.02 kJ/mol) at 298 K |

Table 1: Thermodynamic Parameters for the Anomeric Equilibrium of D-Gulopyranose in Aqueous Solution.

The negative value of ΔG° confirms that the β-anomer is the thermodynamically more stable anomer in an aqueous environment. This preference is attributed to the stereoelectronic and steric interactions within the molecule. In the case of D-gulose, the β-anomer can adopt a chair conformation where a greater number of bulky hydroxyl groups occupy equatorial positions, minimizing steric strain.

Experimental Protocol: Determination of Anomeric Ratios by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative determination of the anomeric composition of carbohydrates in solution. The following protocol outlines the general methodology for determining the α- to β-anomer ratio of D-gulopyranose.

Objective: To quantify the relative concentrations of α-D-gulopyranose and β-D-gulopyranose at equilibrium in an aqueous solution.

Materials:

-

D-gulose powder

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of D-gulose (e.g., 10-20 mg).

-

Dissolve the D-gulose in a precise volume of D₂O (e.g., 0.6 mL) directly within an NMR tube.

-

Ensure the solution is thoroughly mixed to achieve homogeneity.

-

-

Equilibration:

-

Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient period to reach anomeric equilibrium. For most sugars, this can take several hours. The progress of mutarotation can be monitored by acquiring spectra at different time intervals until no further changes in the anomeric signals are observed.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional proton (¹H) NMR spectrum.

-

Key acquisition parameters to optimize include:

-

Solvent Suppression: Utilize a presaturation or other suitable solvent suppression technique to attenuate the residual HOD signal.

-

Pulse Angle: A 30° or 45° pulse angle is often used to ensure quantitative measurements.

-

Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) to ensure full relaxation of the anomeric protons between scans, which is crucial for accurate integration.

-

Number of Scans: An appropriate number of scans should be co-added to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Identify the signals corresponding to the anomeric protons (H-1) of the α- and β-gulopyranose anomers. These are typically well-resolved doublets in the downfield region of the spectrum (around 4.5-5.5 ppm).

-

Carefully integrate the areas of the anomeric proton signals for both the α- and β-anomers.

-

The percentage of each anomer is calculated as follows:

-

% α-anomer = [Integration of α-anomer signal / (Integration of α-anomer signal + Integration of β-anomer signal)] x 100

-

% β-anomer = [Integration of β-anomer signal / (Integration of α-anomer signal + Integration of β-anomer signal)] x 100

-

-

Visualization of Anomeric Equilibrium

The anomeric equilibrium of D-gulopyranose in solution can be represented as a dynamic process involving the interconversion between the cyclic α- and β-pyranose forms via a transient open-chain aldehyde intermediate.

Caption: Anomeric equilibrium of D-gulopyranose in solution.

This diagram illustrates the reversible interconversion between the α- and β-pyranose anomers through the open-chain aldehyde form, a process known as mutarotation. The equilibrium heavily favors the more stable β-anomer.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of α-D-Gulopyranose from D-Sorbitol

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Gulose is a rare aldohexose sugar that is an epimer of D-galactose at C-3 and of D-idose at C-4. Its scarcity in nature makes chemical synthesis a crucial method for obtaining it for research and potential therapeutic applications. α-D-Gulopyranose, the cyclic anomer of D-gulose, is a valuable building block in medicinal chemistry and glycobiology. This document outlines a detailed protocol for the chemical synthesis of α-D-gulopyranose starting from the readily available polyol, D-sorbitol. The synthetic strategy involves a series of protection, oxidation, reduction, and deprotection steps.

Overall Synthetic Strategy: